Tetronic acid

Description

Properties

IUPAC Name |

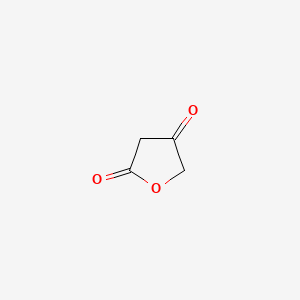

oxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGNDDUYTRNOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902467 | |

| Record name | NoName_1711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4971-56-6 | |

| Record name | Tetronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-oxo-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2B9NB89C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical properties of Tetronic acid

An In-depth Technical Guide to the Physical Properties of Tetronic Acid

Introduction

This compound, systematically known as 4-Hydroxyfuran-2(5H)-one, is a γ-lactone with the molecular formula C4H4O3.[1] It is a fundamental chemical structure found in numerous natural products, including the well-known ascorbic acid (vitamin C) and various metabolites from fungi.[2][3] Structurally, it is characterized by a five-membered ring containing a lactone and a β-keto-enol system, which allows it to exist in two tautomeric forms: a keto form (tetrahydrofuran-2,4-dione) and a predominant enol form (4-hydroxy-2(5H)-furanone).[1][2] This structural motif is the core of a class of pesticides and serves as a versatile precursor in organic synthesis for a variety of substituted furans and butenolides.[1][2][4]

Core Physical Properties

The physical characteristics of this compound are essential for its application in drug development and chemical synthesis. The data, compiled from various sources, are presented below. It is important to note that some values, particularly for boiling point and pKa, are predicted and may vary from experimental results.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C4H4O3 | [1][5][6] |

| Molar Mass | 100.07 g/mol | [1][4][6] |

| Melting Point | 135-143 °C (with decomposition) | [1][4][5][7][8][9] |

| Boiling Point | 316.03 - 324.3 °C (Predicted) | [4][5][7] |

| Density | 1.375 - 1.551 g/cm³ (Predicted) | [4][5][7] |

| Water Solubility | Soluble | [5][8][10][11] |

| Other Solubilities | Soluble in DMSO, acetonitrile, alcohol.[10][11][12] Sparingly soluble in DMSO and slightly in Methanol.[4][13] | |

| pKa | 10.67 ± 0.20 (Predicted) | [4][13] |

| Magnetic Susceptibility (χ) | -52.5·10−6 cm³/mol | [1] |

| Appearance | White to Off-White Solid | [4][13] |

Tautomerism and Structure

This compound readily interconverts between its keto and enol tautomers.[1][2][3] The enol form is generally considered to be the predominant tautomer.[2][3] This equilibrium is a critical aspect of its chemical reactivity and biological activity.

Caption: Keto-Enol tautomerism of this compound.

Experimental Protocols for Physical Property Determination

The following sections outline generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory techniques for organic compounds.[14][15][16]

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the sample is completely liquid.[14]

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of approximately 3 mm.[14]

-

Measurement: The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or similar device).[14] The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperatures at the beginning and end of the melting process are recorded to define the melting range.

Boiling Point Determination (Distillation Method)

Due to its high predicted boiling point and decomposition at its melting point, experimental determination of the boiling point at atmospheric pressure is challenging. A vacuum distillation would be required to determine the boiling point at a reduced pressure. The general procedure using simple distillation is as follows.[14]

-

Apparatus Setup: A simple distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer placed correctly at the vapor outlet, and a collection flask.[14]

-

Procedure: The this compound sample is placed in the round-bottom flask. The liquid is heated, and the temperature is monitored.

-

Data Recording: The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously bathing the thermometer bulb and condensing into the collection flask.[14]

Solubility Determination

Qualitative solubility tests determine the miscibility of a substance in various solvents.[16]

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.[16]

-

Observation: The mixture is agitated. The substance is classified as "soluble" if it dissolves completely, "sparingly soluble" if some but not all dissolves, and "insoluble" if it does not appear to dissolve.[16] This process is repeated with a panel of different solvents to create a solubility profile.

Caption: General experimental workflow for characterization.

Spectroscopic and Other Properties

Spectroscopic data is crucial for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data is used to determine the carbon-hydrogen framework of a molecule. While specific peak assignments for this compound require the original spectral data, databases confirm the availability of 13C NMR spectra for this compound.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[18][19] For this compound, characteristic peaks would include those for the O-H stretch (enol), C=O stretch (lactone and ketone), and C=C stretch (enol).

-

Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular mass and fragmentation patterns, which can confirm the molecular formula.[18][19] Studies have identified this compound and its derivatives in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound?_Chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound CAS#: 4971-56-6 [m.chemicalbook.com]

- 5. This compound | 541-57-1 [chemnet.com]

- 6. GSRS [precision.fda.gov]

- 7. chembk.com [chembk.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound | 4971-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 12. This compound, 96% | Fisher Scientific [fishersci.ca]

- 13. This compound | 4971-56-6 [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. amherst.edu [amherst.edu]

- 17. This compound(4971-56-6) 13C NMR spectrum [chemicalbook.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Chemical Structure and Tautomerism of Tetronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetronic Acid

This compound, a γ-lactone with the molecular formula C4H4O3, is a fundamental scaffold in a vast array of natural products and synthetically important molecules.[1][2] Its core structure, a 4-hydroxy-2(5H)-furanone ring, is the foundation for numerous compounds with significant biological activities.[3][4] This versatile building block is a key component in natural products such as the antibiotic abyssomicins, the well-known ascorbic acid (Vitamin C), and the mycotoxin penicillic acid.[1][3] The this compound motif is also central to a class of insecticides, including spirodiclofen and spiromesifen.[1][3] Its prevalence in biologically active molecules has made it a subject of intense research in medicinal chemistry and drug development for over a century.[3] this compound derivatives have shown a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, anti-HIV, antibiotic, and antifungal properties.[4][5]

Chemical Structure and Properties

This compound is a crystalline solid at room temperature.[3] It is classified as a vinylogous acid, where the acidic proton is part of an enol system conjugated with a carbonyl group. This structural feature is responsible for its acidic nature.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is 4-hydroxyfuran-2(5H)-one.[1] However, it is also known by several other names, including 2,4(3H,5H)-furandione, 3-hydroxybutenolide, and β-oxo-γ-butyrolactone.[1][6] The core of this compound is a five-membered lactone ring containing a ketone and an enolizable proton.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H4O3 | [1][2] |

| Molar Mass | 100.07 g/mol | [2][6] |

| Melting Point | 141–143 °C (decomposes) | [1] |

| CAS Number | 541-57-1 (Enol form), 4971-56-6 (Keto form) | [1] |

| pKa | ~3.76 | |

| Appearance | Crystalline solid | [3] |

Tautomerism of this compound

A critical aspect of this compound's chemistry is its ability to exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in the case of this compound, this involves the migration of a proton and the shifting of double bonds.[1] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the presence of substituents.[7][8]

Keto-Enol Tautomerism

This compound primarily exists in an equilibrium between a keto form and an enol form.[1][9] The enol form is generally the predominant and more stable tautomer.[3] This stability is attributed to the formation of a conjugated system involving the double bond and the carbonyl group, which delocalizes electron density.[10]

Other Tautomeric Forms

While the keto and the primary enol forms are the most significant, other minor tautomeric structures can also exist in equilibrium, particularly in the gas phase or under specific solvent conditions.[11][12] These include an exo-enol form and a dienol form. However, their contribution to the overall equilibrium is generally negligible.

Experimental Protocols for Tautomerism Analysis

The study of keto-enol tautomerism often relies on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.[7][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative concentrations of the keto and enol tautomers of this compound in different deuterated solvents.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (typically 5-10 mg/mL) in various deuterated solvents (e.g., CDCl3, DMSO-d6, Acetone-d6, D2O).

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Identify the characteristic signals for each tautomer. The enol form will typically show a vinyl proton signal, while the keto form will exhibit signals for the CH2 group.

-

Integrate the respective signals corresponding to the enol and keto forms.

-

-

Data Analysis:

-

Calculate the mole fraction of each tautomer from the integrated peak areas.

-

The equilibrium constant (K_enol = [enol]/[keto]) can be determined from the ratio of the integrals.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra to further confirm the presence of both tautomers by observing the distinct chemical shifts for the carbonyl and vinyl carbons in the enol form, and the carbonyl and methylene carbons in the keto form.

-

Expected Observations: The ratio of the tautomers is expected to vary with the polarity and hydrogen-bonding capability of the solvent.[7][8] In non-polar aprotic solvents, the enol form is generally favored due to the stability gained from intramolecular hydrogen bonding. In polar protic solvents, the keto form may be more stabilized through intermolecular hydrogen bonding with the solvent.

| Solvent | Predominant Tautomer | Rationale |

| Chloroform-d (CDCl3) | Enol | Intramolecular H-bonding stabilizes the enol form.[14] |

| Dimethyl sulfoxide-d6 (DMSO-d6) | Enol/Keto Mixture | Solvent polarity and H-bond accepting ability influence the equilibrium.[7] |

| Deuterium oxide (D2O) | Keto | Strong intermolecular H-bonding with water favors the keto tautomer.[14] |

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been developed, reflecting its importance as a synthetic intermediate.

Dieckmann Condensation

A common and versatile method for synthesizing the this compound ring is the intramolecular Dieckmann condensation of γ-acyloxy-β-keto esters.[15][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. What is this compound?_Chemicalbook [chemicalbook.com]

- 4. Recent advances in the multicomponent synthesis of heterocycles using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C4H4O3 | CID 521261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. southampton.ac.uk [southampton.ac.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]

- 16. files.core.ac.uk [files.core.ac.uk]

The Discovery and Enduring Legacy of Tetronic Acid: An In-depth Technical Guide

A Keystone in Natural Products and Medicinal Chemistry

Opening Statement

Since its discovery over a century ago, tetronic acid, a seemingly simple γ-lactone, has emerged as a pivotal structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the key experimental protocols for its synthesis, presents a compilation of its physicochemical and biological data, and explores the molecular signaling pathways through which its derivatives exert their therapeutic effects.

I. Discovery and Historical Milestones

The journey of this compound began in 1896 when German chemists Wolffe and Schwabe first reported its existence.[1][2][3][4] Their seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for over a century of research into this fascinating class of compounds.[1][2][3][4]

Initially, the exploration of this compound chemistry was a gradual process. However, the mid-20th century witnessed a surge in interest, largely propelled by the discovery of naturally occurring this compound derivatives with potent biological activities. A significant breakthrough in its synthesis was the application of the Dieckmann condensation, a base-catalyzed intramolecular cyclization of diesters, which provided a more efficient route to the this compound core.[5] This development paved the way for the synthesis and investigation of a multitude of substituted tetronic acids.

Many natural products, including the well-known ascorbic acid (Vitamin C) and the antibiotic penicillic acid, contain the this compound scaffold.[6][7] This recurring motif in nature hinted at its evolutionary selection for specific biological functions and spurred further investigation into its medicinal potential.

II. Physicochemical Properties and Spectroscopic Data

This compound (4-hydroxy-2(5H)-furanone) is a crystalline solid that exists in tautomeric equilibrium between its enol and keto forms, with the enol form generally predominating.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄O₃ | [8] |

| Molar Mass | 100.07 g/mol | [8] |

| Melting Point | 141–143 °C (decomposes) | [6] |

| pKa | 3.76 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to the methylene and vinyl protons. | [9] |

| ¹³C NMR | Resonances for the carbonyl, enolic, and methylene carbons. | [5][10] |

| IR (Infrared) | Strong absorption bands for the C=O (lactone and keto) and C=C (enol) groups. | [8][11][12][13] |

| MS (Mass Spec.) | Molecular ion peak (M+) at m/z 100, with characteristic fragmentation patterns. | [8][14][15] |

III. Key Synthetic Methodologies: Experimental Protocols

The synthesis of the this compound core has been approached through various strategies. Below are detailed protocols for two historically significant and widely employed methods.

A. Synthesis via Dieckmann Condensation of an Acyloxyacetate Ester

This method involves the intramolecular cyclization of a diester, a classic approach to forming the this compound ring.

Experimental Protocol:

-

Preparation of the Diester Intermediate: A glycolic acid ester is reacted with an acetyl halide (e.g., acetyl chloride) in the presence of a non-protonic organic solvent (e.g., dichloromethane, tetrahydrofuran) and an acid scavenger (e.g., triethylamine, pyridine) at a temperature between 0°C and 30°C. The resulting 2-acetoxyacetate ester is purified by extraction and solvent removal.[16]

-

Dieckmann Condensation: The purified 2-acetoxyacetate ester is then subjected to an intramolecular Dieckmann condensation under basic conditions. A strong base, such as sodium ethoxide or potassium tert-butoxide, is used in an anhydrous solvent like ethanol or tert-butanol. The reaction mixture is typically stirred at room temperature until completion.[5][16]

-

Workup and Purification: The reaction is quenched by the addition of acid. The crude this compound is then extracted into an organic solvent, and the solvent is removed under reduced pressure. The final product is purified by recrystallization.[16]

B. Synthesis from Ethyl Acetoacetate

This approach utilizes the readily available starting material, ethyl acetoacetate.

Experimental Protocol:

-

γ-Halogenation: Ethyl acetoacetate is first brominated at the γ-position using a suitable brominating agent.[17]

-

Hydrolysis and Cyclization: The resulting γ-bromo-acetoacetate is then subjected to hydrolysis and cyclization in an aqueous solution of a strong base, such as sodium hydroxide. The reaction mixture is heated to promote the intramolecular cyclization to form the this compound ring.[17]

-

Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The product is collected by filtration, washed, and dried.[17]

IV. Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Table 3: Summary of Biological Activities of this compound Derivatives

| Biological Activity | Examples of Derivatives | Reported Potency (IC₅₀/MIC) | Reference(s) |

| Anticancer | Various substituted tetronic acids | IC₅₀ values in the micromolar range against various cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, HCT-116). | [10][18][19][20][21] |

| Antibacterial | Gregatins, Thiotetronic acids | MIC values ranging from <1 µg/mL to >512 µg/mL against Gram-positive and Gram-negative bacteria. | [22][23][24][25][26] |

| Antifungal | Various substituted tetronic acids | MIC values against various fungal strains. | [24][25] |

| Anti-inflammatory | 3-Aryl tetronic acids | Inhibition of inflammatory mediators. | [27] |

| Antiviral | Tetramic acid derivatives | Inhibition of viral proteases. | [22] |

| Insecticidal | Spirodiclofen, Spiromesifen | Effective against various insect pests. | [6] |

V. Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate key cellular signaling pathways.

A. Anticancer Activity: Targeting Pro-survival Pathways

Several studies suggest that the anticancer effects of this compound derivatives are mediated through the inhibition of critical pro-survival signaling pathways that are often dysregulated in cancer.

References

- 1. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 2. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 3. Berichte der Deutschen Chemischen Gesellschaft 1896. - 29. Jahrgang (3 Bde.) Fe… [buchfreund.de]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. This compound | C4H4O3 | CID 521261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(4971-56-6) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 242. Infra-red spectroscopy and structural chemistry. Part IV. The infra-red spectra of some tetronic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. This compound(4971-56-6) IR Spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. "Synthesis of Hydroxy this compound" by Phyllis Elaine Hoar [digitalcommons.colby.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. medic.upm.edu.my [medic.upm.edu.my]

- 22. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]

An In-depth Technical Guide to the Natural Sources and Isolation of Tetronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid and its derivatives represent a diverse class of naturally occurring five-membered lactones that have garnered significant attention in the fields of chemistry and pharmacology. Possessing a core 4-hydroxy-2(5H)-furanone structure, these compounds exhibit a wide array of biological activities, including antibiotic, antiviral, antifungal, and anticancer properties. Their structural diversity, stemming from various substitutions on the this compound scaffold, makes them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, detailed protocols for their isolation and purification, and an exploration of their known biological signaling pathways.

Natural Sources of this compound Derivatives

This compound derivatives are biosynthesized by a wide range of organisms, from bacteria and fungi to marine invertebrates. Fungi, in particular, are a prolific source of these compounds.

Fungal Sources

Fungi, including various species of Aspergillus, Penicillium, and Cephalosporium, are well-documented producers of a variety of this compound derivatives. These microorganisms can be isolated from diverse environments, such as soil and marine sediments.

| Compound Name | Producing Organism(s) | Natural Source Habitat | Reference(s) |

| Terrestric Acid | Penicillium sp., Penicillium crustosum | Soil | [1][2] |

| Gregatins (A, B, D) | Aspergillus panamensis, Cephalosporium gregatum | Soil, Plant Pathogen | [3] |

| R-Hexitronic Acid | Soil fungus FG9RK | Soil | [4] |

| Penicillic Acid | Penicillium species | Food contaminant | [5] |

Marine Sources

The marine environment is another rich reservoir of unique this compound derivatives, often produced by sponges and their associated microorganisms.

| Compound Name | Producing Organism(s) | Natural Source Habitat | Reference(s) |

| Dactyltronic Acids | Dactylospongia elegans (Sponge) | Marine | [5] |

| Various Bioactive Metabolites | Bacteria associated with Callyspongia crassa (Sponge) | Marine (Red Sea) | [4] |

| Bioactive Compounds | Sigmadocia fibulata (Sponge) | Marine (Indian Ocean) | [6] |

Isolation and Purification of this compound Derivatives

The isolation of this compound derivatives from their natural sources typically involves a multi-step process encompassing fermentation (for microbial sources), extraction, and chromatographic purification. The following sections provide detailed experimental protocols for the isolation of representative this compound derivatives.

General Experimental Workflow for Fungal Metabolites

The isolation of this compound derivatives from fungal cultures generally follows a standardized workflow. This process begins with the cultivation of the fungus, followed by extraction of the secondary metabolites and subsequent purification using various chromatographic techniques.

Detailed Protocol: Isolation of Gregatins from Aspergillus panamensis[3]

1. Fermentation:

-

Aspergillus panamensis (CBS 120.45) is cultivated on a medium with a high carbon and low nitrogen content to promote the production of secondary metabolites.

2. Extraction:

-

After a suitable incubation period, the culture broth and mycelium are separated.

-

The broth is extracted with an organic solvent such as ethyl acetate.

-

The mycelium is also extracted with an organic solvent.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.

-

Fractions containing the gregatins are identified by thin-layer chromatography (TLC) and bioassays.

-

Further purification of the active fractions is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile in water.

-

The purity of the isolated gregatins (A, B, and D) is confirmed by analytical HPLC, and their structures are elucidated using spectroscopic methods such as NMR and mass spectrometry.

Detailed Protocol: Isolation of Terrestric Acid from Penicillium crustosum[1][2]

1. Fermentation:

-

Penicillium crustosum is grown in a suitable liquid or solid medium. For example, Czapek Yeast Autolysate agar (CYA) or Malt Extract Agar (MEA) can be used for solid-state fermentation.

2. Extraction:

-

The fungal culture (mycelium and agar) is extracted exhaustively with a solvent like ethyl acetate.

-

The solvent is then evaporated to dryness to obtain the crude extract.

3. Purification:

-

The crude extract is fractionated using vacuum liquid chromatography (VLC) on silica gel.

-

Fractions are eluted with solvent mixtures of increasing polarity.

-

Fractions showing the presence of terrestric acid (monitored by TLC) are combined.

-

The combined fractions are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol.

-

Final purification is achieved by semi-preparative HPLC on a C18 column to yield pure terrestric acid.

Quantitative Data

The yield of this compound derivatives can vary significantly depending on the producing organism, fermentation conditions, and extraction and purification methods.

| Compound | Source Organism | Yield | Reference |

| Gregatin A | Aspergillus panamensis | Not explicitly quantified in the provided search results. | [3] |

| Terrestric Acid | Penicillium crustosum | Not explicitly quantified in the provided search results. | [1] |

| R-Hexitronic Acid | Soil fungus FG9RK | Not explicitly quantified in the provided search results. | [4] |

Note: The provided search results did not contain specific quantitative yield data for these compounds. Researchers should refer to the primary literature for detailed information on yields.

Spectroscopic Data

Structural elucidation of this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Representative ¹H and ¹³C NMR Data for the this compound Core:

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| C-2 (C=O) | ~170-180 | - |

| C-3 (C-O) | ~100-110 | - |

| C-4 (C=O) | ~190-200 | - |

| C-5 | Variable | Variable |

Note: Chemical shifts are highly dependent on the specific substituents on the this compound ring and the solvent used for analysis. The data presented here are approximate ranges. For detailed and specific NMR data for compounds like R-Hexitronic acid and gregatins, consulting the primary research articles is essential.

Mass Spectrometry Fragmentation:

The fragmentation patterns of this compound derivatives in mass spectrometry can provide valuable structural information. Common fragmentation pathways involve cleavage of the side chains and rearrangements of the lactone ring. The specific fragmentation will depend on the ionization method used (e.g., Electron Impact or Electrospray Ionization) and the structure of the molecule.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been shown to interfere with specific biological pathways, highlighting their potential as therapeutic agents.

Inhibition of Quorum Sensing by Gregatins

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system is crucial for virulence factor production and biofilm formation in many pathogenic bacteria, such as Pseudomonas aeruginosa. Gregatins have been identified as inhibitors of this pathway.

The proposed mechanism involves the gregatin molecule interfering with the binding of the acyl-homoserine lactone (AHL) signal molecule to its cognate receptor protein (e.g., LuxR). This inhibition prevents the activation of downstream genes responsible for virulence and biofilm formation, thereby attenuating the pathogenicity of the bacteria without directly killing them, which may reduce the selective pressure for resistance development.

Inhibition of Fatty Acid Synthase

Fatty acid synthesis is an essential metabolic pathway in bacteria and is a validated target for antibiotics. Some this compound derivatives have been shown to inhibit key enzymes in this pathway.

The bacterial fatty acid synthesis (FAS II) pathway involves a series of enzymatic reactions to elongate acyl chains. Certain this compound derivatives can act as inhibitors of the condensation enzymes (e.g., FabH, FabB/F), which are crucial for the initial steps of fatty acid chain elongation. By blocking this pathway, these compounds disrupt the production of essential fatty acids required for bacterial membrane synthesis and other vital cellular processes, leading to bacterial growth inhibition.

Conclusion

This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in various natural sources, particularly in fungi and marine organisms, underscores the vast potential for the discovery of new and potent therapeutic agents. The successful isolation and characterization of these compounds, guided by detailed experimental protocols, are critical first steps in the drug discovery pipeline. Furthermore, a deeper understanding of their mechanisms of action and their interactions with biological signaling pathways will be instrumental in the rational design and development of novel drugs targeting a range of diseases. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemical and pharmacological landscape of this compound derivatives.

References

- 1. Production and immobilization of pectinases from Penicillium crustosum in magnetic core-shell nanostructures for juice clarification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies in the biochemistry of micro-organisms: Isolation, properties and constitution of terrestric acid (ethylcarolic acid), a metabolic product of Penicillium terrestre Jensen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Spectroscopic Analysis of Tetronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetronic acid (also known as 2,4(3H,5H)-furandione), a key heterocyclic compound and a structural motif in various natural products. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for each technique and visualizes key processes using Graphviz diagrams.

Introduction to this compound

This compound is a γ-butyrolactone derivative with the chemical formula C₄H₄O₃. Its structure consists of a five-membered ring containing an ester linkage and a ketone group. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is relatively simple, exhibiting two distinct signals corresponding to the two methylene (CH₂) groups in the ring. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.95 | Singlet | 2H | H-5 |

| ~4.66 | Singlet | 2H | H-3 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The appearance of singlets for both methylene groups is due to the absence of adjacent protons, resulting in no spin-spin coupling.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound displays three signals corresponding to the four carbon atoms in the molecule, with two carbons being chemically equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C-2 (Ester Carbonyl) |

| ~205-210 | C-4 (Ketone Carbonyl) |

| ~70-75 | C-5 (Methylene adjacent to ether oxygen) |

| ~35-40 | C-3 (Methylene adjacent to ketone) |

Note: The chemical shifts are approximate and can vary based on the solvent. The carbonyl carbons are significantly deshielded and appear downfield.

Experimental Protocol for NMR Spectroscopy[3]

A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer: Filter the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter. The final solution height in the tube should be around 4-5 cm.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups and the C-O bonds of the lactone ring.

Table 3: Characteristic IR Absorption Bands for this compound [3][4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1760 | Strong | C=O stretch (γ-lactone, ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1200-1000 | Strong | C-O stretch (ester) |

| ~2900-3000 | Medium | C-H stretch (alkane) |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution).

Experimental Protocol for FTIR Spectroscopy (Solid Sample)[6][7][8]

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₄H₄O₃), the molecular weight is 100.07 g/mol .[1]

Mass Spectrometry Data

In electron ionization (EI) mass spectrometry, this compound will undergo fragmentation. The mass spectrum will show a molecular ion peak (M⁺) and several fragment ion peaks.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound [1]

| m/z | Proposed Fragment Ion |

| 100 | [C₄H₄O₃]⁺ (Molecular Ion) |

| 72 | [M - CO]⁺ |

| 56 | [M - CO₂]⁺ |

| 43 | [CH₃CO]⁺ |

| 42 | [CH₂=C=O]⁺ (Ketene) |

Experimental Protocol for Mass Spectrometry (Electron Ionization)[9][10][11]

-

Sample Introduction: Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (molecular ion, M⁺).

-

Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectral fragmentation pathway for this compound.

References

- 1. This compound(4971-56-6) 1H NMR [m.chemicalbook.com]

- 2. This compound(4971-56-6) 13C NMR [m.chemicalbook.com]

- 3. 242. Infra-red spectroscopy and structural chemistry. Part IV. The infra-red spectra of some tetronic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. This compound(4971-56-6) IR Spectrum [m.chemicalbook.com]

An In-Depth Technical Guide to Tetronic Acid and Its Derivatives

For researchers, scientists, and professionals in drug development, tetronic acid and its derivatives represent a significant class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological significance, with a focus on its therapeutic potential.

Core Chemical Identifiers and Nomenclature

This compound is a γ-lactone that exists in equilibrium between its keto and enol tautomers. This tautomerism is crucial to its chemical reactivity and biological activity.

| Tautomer | CAS Number | IUPAC Nomenclature |

| Keto Form | 4971-56-6 | oxolane-2,4-dione |

| Enol Form | 541-57-1 | 4-hydroxyfuran-2(5H)-one |

The this compound scaffold is a key structural motif in numerous natural products, including the well-known ascorbic acid (Vitamin C) and various antibiotics.[1][2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method is the Dieckmann condensation, an intramolecular cyclization of a diester.

Experimental Protocol: Synthesis of this compound via Dieckmann Condensation

This protocol outlines a general procedure for the synthesis of the core this compound ring.

Materials:

-

Glycolic acid ester

-

Acetyl halide (e.g., acetyl chloride)

-

An appropriate base (e.g., sodium ethoxide, potassium tert-butoxide)

-

Anhydrous organic solvent (e.g., toluene, THF)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Preparation of 2-acetoxyacetate: In a reaction vessel, dissolve the glycolic acid ester in an anhydrous organic solvent. Cool the solution to 0°C.

-

Slowly add the acetyl halide to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent under reduced pressure. The resulting crude product is the 2-acetoxyacetate intermediate.

-

Dieckmann Condensation: Dissolve the crude 2-acetoxyacetate in an anhydrous solvent.

-

Add a strong base (e.g., sodium ethoxide) to the solution to initiate the intramolecular condensation.

-

The reaction mixture is typically refluxed for several hours until the cyclization is complete.

-

After cooling, the reaction is quenched by the addition of an acid.

-

The product is then extracted using an organic solvent, and the solvent is evaporated to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activity of this compound Derivatives

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs. Their activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

A significant number of this compound derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives has been identified as the inhibition of bacterial fatty acid synthesis (FASII), a pathway essential for bacterial survival and distinct from the fatty acid synthesis pathway in mammals.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial strains.

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Agglomerin A | C. difficile | 3.13 | E. limosum | 6.25 |

| S. constellatus | 3.13 | B. fragilis | 3.13 | |

| Tetronomycin | B. subtilis | < 0.3 | - | - |

| Tetrocarcin A | B. subtilis | 0.1 | E. coli | > 100 |

| S. aureus | 20 | P. aeruginosa | > 100 | |

| Abyssomycin C | MRSA | 4 | - | - |

| VRSA | 13 | - | - |

Anticancer Activity

Certain derivatives of this compound have also been investigated for their cytotoxic effects against various cancer cell lines. The 50% inhibitory concentration (IC50) values for some of these compounds are presented below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Derivative 6g | MCF-7 | Breast | 6.67 |

| HeLa | Cervical | 4.49 | |

| DU-145 | Prostate | 10.38 | |

| Derivative 6h | MCF-7 | Breast | 7.32 |

| HeLa | Cervical | 6.87 | |

| DU-145 | Prostate | 15.40 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative.

Materials:

-

This compound derivative stock solution

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Incubator

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the this compound derivative stock solution in the broth medium across the wells of a 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.

Quantitative Structure-Activity Relationship (QSAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for the rational design of more potent and selective drugs. Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate variations in the chemical structure with changes in biological activity.

A typical QSAR workflow involves the following steps:

-

Data Collection: A dataset of this compound derivatives with their corresponding biological activities (e.g., MIC or IC50 values) is compiled.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

-

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

-

Interpretation and Application: The validated model is used to predict the activity of new, untested derivatives and to provide insights into the structural features that are important for activity.

This technical guide provides a foundational understanding of this compound and its derivatives for professionals in the field of drug discovery and development. The diverse biological activities and the potential for chemical modification make this class of compounds a promising area for future research and therapeutic innovation.

References

Solubility Profile of Tetronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetronic acid, a γ-lactone with the molecular formula C₄H₄O₃, serves as a crucial building block in the synthesis of various heterocyclic compounds with significant medicinal applications. Its solubility in different organic solvents is a critical parameter for its use in synthesis, formulation, and various analytical procedures. This technical guide provides a summary of the known solubility characteristics of this compound in common organic solvents and outlines a general experimental protocol for its quantitative determination.

Qualitative Solubility of this compound

Based on available data, this compound exhibits solubility in a range of polar organic solvents. The following table summarizes the qualitative solubility of this compound. It is important to note that "soluble" is a qualitative term and does not provide information on the extent of solubility.

| Solvent | IUPAC Name | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Soluble, Sparingly Soluble | [1][2][3] |

| Acetonitrile | Acetonitrile | Soluble | [1][3] |

| Alcohol | - | Soluble | [1][3] |

| Methanol | Methanol | Slightly Soluble | [2] |

Experimental Protocol for Quantitative Solubility Determination

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

For HPLC analysis, a calibration curve of this compound in the respective solvent should be prepared.

-

For UV-Vis analysis, the molar absorptivity of this compound at a specific wavelength in the solvent needs to be determined.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, based on the measured concentration and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, including:

-

Polarity of the Solvent: this compound, being a polar molecule, is generally more soluble in polar solvents. The qualitative data supports this, with solubility observed in polar solvents like DMSO and acetonitrile.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. Quantitative studies at different temperatures are necessary to establish this relationship for this compound.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound, which has a hydroxyl group and carbonyl groups capable of participating in hydrogen bonding.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data indicates its solubility in several polar organic solvents, there is a clear need for quantitative studies to provide researchers, scientists, and drug development professionals with the precise data required for their work. The outlined experimental protocol offers a standardized approach to generate this valuable information. Further research into the quantitative solubility of this compound at various temperatures and in a broader range of solvents is highly recommended.

References

The Potent World of Naturally Occurring Tetronic Acids: A Deep Dive into Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Naturally occurring tetronic acids, a class of heterocyclic compounds characterized by a β-keto-γ-butyrolactone core, have emerged as a focal point in natural product research. Possessing a broad spectrum of potent biological activities, these compounds, isolated from diverse sources such as fungi, bacteria, and marine organisms, represent a promising frontier in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of these fascinating molecules, with a focus on their quantitative effects, the experimental methodologies used to elucidate them, and the underlying molecular mechanisms.

A Spectrum of Biological Activities

Naturally occurring tetronic acids exhibit a remarkable array of biological effects, making them attractive candidates for drug discovery and development. Their activities span from combating infectious diseases to modulating key cellular processes implicated in cancer and inflammation.

Antimicrobial Activity

A significant number of tetronic acid derivatives have demonstrated potent activity against a range of pathogenic microorganisms. This includes both antibacterial and antifungal effects. The mechanism of antibacterial action often involves the disruption of the bacterial cell wall or membrane, leading to cell lysis and death.

Table 1: Antibacterial Activity of Naturally Occurring Tetronic Acids

| Compound | Source Organism | Target Organism(s) | MIC (µg/mL) | Citation(s) |

| Agglomerin A | Enterobacter agglomerans | Anaerobic bacteria | 3.13 - 6.25 | [1] |

| Agglomerin B | Enterobacter agglomerans | Anaerobic bacteria | Not specified | [1] |

| Agglomerin C | Enterobacter agglomerans | Anaerobic bacteria | Not specified | [1] |

| Agglomerin D | Enterobacter agglomerans | Anaerobic bacteria | Not specified | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Cytotoxic and Anticancer Activity

The ability of certain tetronic acids to induce cell death in cancer cell lines has positioned them as promising leads for the development of novel chemotherapeutics. Their cytotoxic effects are often mediated through the inhibition of critical cellular enzymes and the induction of apoptosis.

Table 2: Cytotoxic Activity of Naturally Occurring Tetronic Acids and Their Derivatives

| Compound | Cell Line(s) | IC50 | Incubation Time (h) | Citation(s) |

| Goniothalamin | Saos-2 (Osteosarcoma) | < 5 µg/mL | 24, 48, 72 | [2] |

| A549 (Lung Adenocarcinoma) | < 5 µg/mL | 72 | [2] | |

| UACC-732 (Breast Carcinoma) | < 5 µg/mL | 72 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | < 5 µg/mL | 24, 48, 72 | [2] | |

| HT29 (Colorectal Adenocarcinoma) | < 5 µg/mL | 72 | [2] |

Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Enzyme Inhibition

A key mechanism through which tetronic acids exert their biological effects is by inhibiting the activity of specific enzymes. This targeted inhibition can disrupt crucial cellular signaling pathways, making them valuable tools for studying cellular processes and for therapeutic intervention. One of the most well-studied examples is the inhibition of protein tyrosine phosphatases (PTPs) by RK-682.

Table 3: Enzyme Inhibitory Activity of Naturally Occurring Tetronic Acids

| Compound | Target Enzyme(s) | IC50 (µM) | Citation(s) |

| RK-682 | CD45 (PTP) | 54 | |

| VHR (PTP) | 2.0 | ||

| Cdc25B (PTP) | 0.38 |

Anti-inflammatory and Antioxidant Activities

Several this compound derivatives have demonstrated the ability to mitigate inflammatory responses and combat oxidative stress. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and cytokines, while their antioxidant properties stem from their ability to scavenge free radicals.

Table 4: Anti-inflammatory and Antioxidant Activity of this compound Derivatives

| Compound/Extract | Assay | IC50 | Citation(s) |

| Isonicotinate derivative 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | |

| Polygonum hydropiper L. crude extract | DPPH Radical Scavenging | 4.79 ± 0.31 µg/mL |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of the biological activity of tetronic acids.

Broth Microdilution Assay for Antibacterial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (broth and solvent)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the test compound in the microtiter plate wells containing MHB.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible bacterial growth or by measuring the absorbance at 600 nm.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

Test compound (this compound derivative)

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare different concentrations of the test compound in the chosen solvent.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which tetronic acids exert their effects is crucial for their development as therapeutic agents.

Inhibition of Cdc25 Phosphatases by RK-682

RK-682 is a potent inhibitor of the Cdc25 family of dual-specificity phosphatases, which are key regulators of the cell cycle.[3][4] By inhibiting Cdc25, RK-682 can arrest the cell cycle, particularly at the G1/S and G2/M transitions, leading to an anti-proliferative effect.[4]

General Antibacterial Mechanism

Many antibacterial agents, including some tetronic acids, function by compromising the integrity of the bacterial cell envelope, which includes the cell wall and cell membrane. This can occur through various mechanisms.

Bioassay-Guided Isolation of Tetronic Acids

The discovery of novel, biologically active tetronic acids often relies on a process known as bioassay-guided isolation. This systematic approach involves the fractionation of a crude natural product extract and the subsequent biological testing of each fraction to identify the active components.

Conclusion

Naturally occurring tetronic acids represent a structurally diverse and biologically significant class of natural products. Their potent antimicrobial, anticancer, and enzyme-inhibiting properties underscore their potential as scaffolds for the development of new therapeutic agents. The continued exploration of this fascinating group of molecules, through bioassay-guided isolation and detailed mechanistic studies, promises to unveil new opportunities for addressing unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural compounds.

References

Tetronic Acid: A Versatile Precursor in Biosynthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetronic acids, a class of γ-lactone heterocycles, represent a core structural motif in a diverse array of natural products with significant biological activities. Their prevalence in secondary metabolites, ranging from antibiotics and antivirals to anticancer and anticoagulant agents, has established them as a focal point in natural product biosynthesis research and as a valuable scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of tetronic acid, detailing its role as a biosynthetic precursor, methods for its synthesis and characterization, and its applications in the development of novel therapeutics. We present quantitative data on synthetic yields, detailed experimental protocols for both chemical synthesis and biosynthetic production, and visualizations of key pathways and workflows to facilitate a deeper understanding and practical application of this important class of molecules.

Introduction to this compound

This compound, chemically known as 4-hydroxy-2(5H)-furanone, is a five-membered lactone ring that exists in tautomeric equilibrium with its keto form.[1][2] This structural feature, particularly the β-keto-γ-butyrolactone motif, is the foundation for a wide range of naturally occurring compounds.[3][4] Notable examples of natural products containing the this compound core include the well-known ascorbic acid (Vitamin C), the antibiotic penicillic acid, and the HIV-1 protease inhibitor RK-682.[3][5][6] The diverse biological activities exhibited by these molecules have spurred significant interest in understanding their biosynthetic origins and in developing synthetic methodologies to access novel derivatives for therapeutic applications.[7][8]

Biosynthesis of this compound-Containing Natural Products

The biosynthesis of the this compound moiety is primarily rooted in polyketide and fatty acid metabolic pathways.[1] Isotope labeling studies and genetic characterization of biosynthetic gene clusters (BGCs) have revealed a common route involving the condensation of a polyketide or fatty acid precursor with a three-carbon unit derived from glycerol.[5][6] This process is orchestrated by a suite of enzymes, with polyketide synthases (PKSs) playing a central role in assembling the carbon backbone.

Key Precursors and Enzymatic Machinery

The formation of the tetronate ring typically involves the following key steps:

-

Polyketide Chain Assembly: A modular Type I polyketide synthase (PKS) constructs a polyketide chain from simple acyl-CoA precursors.[6]

-

Glycerol-derived Unit Incorporation: A three-carbon unit, derived from D-1,3-bisphosphoglycerate, is transferred to an acyl carrier protein (ACP) by an FkbH-like glyceryl-S-ACP synthase.[5]

-

Ring Formation: The polyketide unit and the glyceryl-S-ACP are combined to form the characteristic this compound ring. The precise mechanism and order of C-C and C-O bond formation can vary between different biosynthetic pathways.[5]

Biosynthetic Pathway of RK-682

A well-studied example is the biosynthesis of RK-682, a potent inhibitor of protein tyrosine phosphatases.[6] The pathway involves the convergence of a fatty acid precursor and a glycerol-derived unit, followed by cyclization to form the this compound ring.

Chemical Synthesis of this compound and Derivatives

A variety of synthetic strategies have been developed to construct the this compound core and its derivatives, providing access to compounds that are difficult to isolate from natural sources or enabling the creation of novel analogues with improved properties.

Common Synthetic Strategies

-

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a classical and widely used method for forming the cyclic β-keto ester of the this compound ring.[9][10][11][12]

-

Tandem Wittig-Claisen Rearrangement: This one-pot protocol utilizes allylic esters of α-hydroxy acids and keteneylidene triphenylphosphorane to furnish 3-allyl tetronic acids.[3]

-

Lactonization of γ-acetoxy-β-keto esters: Refluxing γ-acetoxy-β-keto esters in a suitable solvent can lead to the formation of the this compound ring.[13]

Quantitative Data on Synthetic Yields

The efficiency of these synthetic methods can vary depending on the specific substrates and reaction conditions. The following table summarizes representative yields for different synthetic approaches to this compound and its derivatives.

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference(s) |

| Dieckmann Condensation | Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate | ~80% | [9] |

| One-Pot Tandem Transesterification/Dieckmann Cyclization | Alkyl arylacetates and hydroxyacetic acid esters | 3-Aryl-tetronic acids | up to 90% | [14] |

| Refluxing 6-(hydroxymethyl)-dioxin-4-one | 6-(hydroxymethyl)-dioxin-4-one | This compound | 78% | [13][15] |

| Catalytic Debromination | α-bromothis compound | This compound | 90% | [13] |

| Solid-Phase Synthesis | Resin-bound α-hydroxy acids and dialkyl malonates | 3-Alkoxycarbonyl tetronic acids | 39-46% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Protocol for Dieckmann Condensation Synthesis of a this compound Derivative

This protocol is adapted from established procedures for the intramolecular cyclization of diesters.[9][11]

Materials:

-

1,6-diester (e.g., diethyl adipate)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Toluene

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Diester: Slowly add the 1,6-diester (1.0 equivalent) dissolved in toluene to the stirred solution of sodium ethoxide at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-